molecular formula C14H16ClN3O B3227678 [1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol CAS No. 1261232-04-5

[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol

Cat. No.: B3227678
CAS No.: 1261232-04-5
M. Wt: 277.75 g/mol
InChI Key: MNCCKHMZMCRIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol” is a chemical compound with the molecular formula C14H16ClN3O and a molecular weight of 277.75 . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of quinoxaline derivatives, which “this compound” is a part of, can be achieved by condensing ortho-diamines with 1,2-diketones . Substituted derivatives can be formed when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones . More specific synthesis methods for similar compounds have been reported, involving reactions with various nucleophiles .


Molecular Structure Analysis

The molecular structure of “this compound” is derived from the quinoxaline core structure. Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . The specific structure of “this compound” would include additional functional groups attached to this core structure .

Safety and Hazards

The safety data sheet for a similar compound, “1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylaMine hydrochloride”, suggests that it should be handled with care to avoid inhalation, skin contact, and eye contact. In case of accidental exposure, appropriate first aid measures should be taken .

Future Directions

Quinoxaline derivatives, including “[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol”, have potential applications in various fields due to their diverse biological activities . Future research could focus on exploring these activities further, developing more efficient synthesis methods, and investigating their potential uses in drug discovery and other areas .

Properties

IUPAC Name

[1-(3-chloroquinoxalin-2-yl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c15-13-14(18-7-5-10(9-19)6-8-18)17-12-4-2-1-3-11(12)16-13/h1-4,10,19H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCCKHMZMCRIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901226169
Record name 4-Piperidinemethanol, 1-(3-chloro-2-quinoxalinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261232-04-5
Record name 4-Piperidinemethanol, 1-(3-chloro-2-quinoxalinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261232-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinemethanol, 1-(3-chloro-2-quinoxalinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol
Reactant of Route 2
[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol
Reactant of Route 3
[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol
Reactant of Route 4
[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol
Reactant of Route 5
Reactant of Route 5
[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol
Reactant of Route 6
Reactant of Route 6
[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.